Pyridyl disulfide ethyl methacrylate

Catalog No.
S3318890
CAS No.
910128-59-5
M.F
C11H13NO2S2
M. Wt
255.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridyl disulfide ethyl methacrylate

CAS Number

910128-59-5

Product Name

Pyridyl disulfide ethyl methacrylate

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate

Molecular Formula

C11H13NO2S2

Molecular Weight

255.4 g/mol

InChI

InChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3

InChI Key

SNURDPBGDLYVRE-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCSSC1=CC=CC=N1

Canonical SMILES

CC(=C)C(=O)OCCSSC1=CC=CC=N1

The exact mass of the compound Pyridyl disulfide ethyl methacrylate is 255.03877100 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridyl disulfide ethyl methacrylate (PDSEMA), CAS 910128-59-5, is a specialized functional monomer procured primarily for the synthesis of redox-responsive polymers and smart materials[1]. Featuring a polymerizable methacrylate backbone and a pendant pyridyl disulfide (PDS) group, PDSEMA is highly compatible with controlled radical polymerization techniques such as RAFT and ATRP, allowing for the creation of well-defined linear, block, and star architectures [2]. The core procurement value of PDSEMA lies in its ability to undergo highly selective, reversible thiol-disulfide exchange reactions post-polymerization under mild aqueous conditions[1]. This dual functionality enables manufacturers and researchers to decouple the polymerization step from the functionalization step, providing a versatile, process-friendly platform for bioconjugation, targeted drug delivery, and dynamic hydrogel formulation[3].

Substituting PDSEMA with standard functional monomers compromises either the reversibility or the processability of the final polymer [1]. If a buyer substitutes PDSEMA with maleimide-functionalized methacrylates, the resulting thiol-conjugation forms an irreversible thioether bond, entirely eliminating the glutathione-triggered release capabilities required for redox-responsive applications [2]. Conversely, utilizing aliphatic bis-methacrylate disulfides as an alternative introduces two polymerizable vinyl groups, which forces immediate crosslinking and premature gelation during the initial polymerization phase, preventing the isolation of soluble, well-defined prepolymers [1]. Furthermore, replacing PDSEMA with generic hydroxyl- or carboxyl-bearing monomers (like HEMA or methacrylic acid) necessitates harsh, multi-step coupling reagents (e.g., EDC/NHS) for bioconjugation, which often degrades sensitive biological payloads and complicates downstream purification [3].

Precursor Suitability: Controlled Polymerization Without Premature Gelation

PDSEMA contains a single polymerizable methacrylate group alongside a protected disulfide, enabling controlled chain growth. In RAFT copolymerizations, PDSEMA achieves >95% monomer conversion while maintaining narrow dispersity (PDI = 1.08–1.15) [1]. In contrast, using bis(2-methacryloyloxyethyl) disulfide as a baseline comparator results in immediate network crosslinking and macroscopic gelation, preventing the formation of soluble linear or block architectures [2].

Evidence DimensionPolymer architecture control and dispersity
Target Compound DataPDSEMA (Linear/block prepolymers, PDI 1.08–1.15)
Comparator Or BaselineBis-methacrylate disulfides (Insoluble crosslinked networks / gelation)
Quantified DifferenceSoluble prepolymer synthesis vs. 100% premature crosslinking
ConditionsRAFT polymerization at 60–65 °C in organic solvents

Enables the procurement of a monomer that allows for the precise synthesis and storage of soluble prepolymers prior to downstream crosslinking or functionalization.

Processability: Mild, Near-Quantitative Post-Polymerization Modification

The pendant pyridyl disulfide group on PDSEMA-derived polymers facilitates highly efficient post-polymerization modification via thiol-disulfide exchange. Studies demonstrate >95% conjugation efficiency with thiol-bearing molecules (e.g., PEG-SH, peptides) under mild aqueous conditions (pH 7.2–7.4)[1]. When compared to the esterification of standard HEMA-based polymers, which typically requires excess coupling reagents and yields lower, more variable conversions, PDSEMA provides a highly selective, reagent-free conjugation pathway[2].

Evidence DimensionConjugation efficiency
Target Compound DataPDSEMA polymers (>95% efficiency via thiol-disulfide exchange)
Comparator Or BaselineHEMA polymers (Variable efficiency requiring EDC/NHS coupling)
Quantified Difference>95% reagent-free conversion vs. reagent-dependent partial conversion
ConditionsAqueous buffer, pH 7.2–7.4, ambient temperature

Drastically simplifies manufacturing workflows by eliminating the need for harsh coupling reagents and complex purification steps during bioconjugation.

Application-Critical Performance: Reversible Linkages for Redox-Triggered Release

For stimuli-responsive materials, the nature of the linkage dictates performance. PDSEMA forms reversible disulfide bonds with thiolated payloads, enabling >80% payload release in the presence of 10 mM glutathione (intracellular reducing conditions) while maintaining <10% leakage at physiological pH [2]. In contrast, maleimide-functionalized methacrylates form irreversible thioether bonds, resulting in negligible (<5%) payload release under identical reducing conditions [1].

Evidence DimensionPayload release in reducing environments
Target Compound DataPDSEMA-conjugates (>80% release in 10 mM GSH)
Comparator Or BaselineMaleimide-conjugates (<5% release, irreversible thioether)
Quantified Difference>75% increase in stimuli-triggered release
ConditionsAqueous media, pH 7.4 vs. 10 mM glutathione

Justifies the selection of PDSEMA for smart drug delivery systems where controlled, environment-specific payload release is a strict functional requirement.

Workflow Fit: Built-In Spectroscopic Reaction Monitoring

A significant operational advantage of PDSEMA is the generation of 2-pyridinethione as a leaving group during the thiol-disulfide exchange. This byproduct exhibits a distinct UV-Vis absorbance (λmax = 343 nm to 375 nm depending on the solvent), allowing for real-time, quantitative tracking of the conjugation progress [2]. Aliphatic disulfide monomers lack this chromophoric leaving group, requiring buyers to rely on secondary, offline assays (such as Ellman's reagent) to determine reaction completion [1].

Evidence DimensionIn-situ reaction tracking
Target Compound DataPDSEMA (Direct UV-Vis quantification at 343/375 nm)
Comparator Or BaselineAliphatic disulfide methacrylates (Requires offline secondary assays)
Quantified Difference1-step real-time monitoring vs. multi-step offline sampling
ConditionsThiol-disulfide exchange in aqueous or mixed media

Streamlines quality control and process analytical technology (PAT) by allowing direct, non-destructive monitoring of functionalization steps.

Synthesis of Redox-Responsive Nanocarriers

Where this compound is the right choice for formulating polymeric micelles or nanogels that must remain stable in circulation but rapidly release therapeutics (e.g., doxorubicin or siRNA) upon encountering high intracellular glutathione concentrations[1].

Reversible Protein and Peptide Bioconjugation

Where this compound is the right choice for attaching sensitive biological ligands to polymer backbones, utilizing the >95% efficient thiol-disulfide exchange to avoid the denaturing conditions associated with traditional crosslinking reagents [2].

Dynamic, Self-Healing Hydrogel Formulation

Where this compound is the right choice for creating polymer networks that require reversible crosslinking, allowing the material to undergo shear-thinning for injection or 3D printing, followed by structural recovery [3].

Process-Monitored Surface Functionalization

Where this compound is the right choice for coating biosensors or gold nanoparticles, as the built-in 2-pyridinethione leaving group allows manufacturers to precisely quantify the ligand density on the surface in real-time [4].

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

255.03877100 g/mol

Monoisotopic Mass

255.03877100 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-19-2023

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